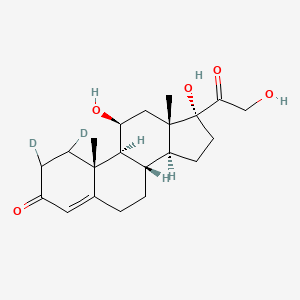

Hydrocortisone-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21- |

InChI Key |

JYGXADMDTFJGBT-VFWCAETDSA-N |

Isomeric SMILES |

[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Purification of Hydrocortisone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydrocortisone-d2 (Cortisol-d2), a deuterated analog of the steroid hormone hydrocortisone. The inclusion of deuterium atoms at specific positions in the hydrocortisone molecule makes it an invaluable tool in various research and clinical applications, particularly as an internal standard for mass spectrometry-based quantification of hydrocortisone in biological matrices. This document outlines common synthetic routes, purification methodologies, and detailed experimental protocols.

Synthetic Strategies for this compound

The preparation of deuterated hydrocortisone typically involves isotopic exchange reactions or reductive deuteration of a suitable precursor. The choice of method often depends on the desired location and number of deuterium atoms.

Reductive Deuteration

One common approach is the reductive deuteration of a precursor steroid containing unsaturation. For instance, prednisolone or prednisone can be used as starting materials for the synthesis of multi-deuterated hydrocortisone analogs. This method introduces deuterium atoms across double bonds in the steroid's A-ring.[1]

A key intermediate in some syntheses is 17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione, which can be satisfactorily deuterated.[2] Another strategy involves the reductive deuteration at the C-11 position using a deuterium-donating agent like sodium borodeuteride (NaBD4).[3]

Hydrogen-Deuterium Exchange

Hydrogen-deuterium exchange reactions offer another route to introduce deuterium into the hydrocortisone scaffold. This can be achieved by treating a protected cortisone derivative with a deuterium source in the presence of a base. For example, hydrogen-deuterium exchange can be carried out with sodium deuteroxide (NaOD) in deuterated methanol (MeOD).[3]

Purification of this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of steroid compounds.

Reverse-phase HPLC (RP-HPLC) is often employed, utilizing a nonpolar stationary phase and a polar mobile phase. A typical mobile phase for the separation of hydrocortisone and related compounds consists of a mixture of acetonitrile and a buffer.[4] The purity of the final product is crucial for its intended use, especially as an internal standard, with commercial standards typically exceeding 95% purity.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic methods for deuterated hydrocortisone and related compounds.

| Product | Starting Material | Method | Isotopic Purity (atom% D) | Reference |

| THF-d5 | Prednisolone | Reductive deuteration with Rh/Al2O3 in CH3COOD | 86.17 | |

| allo-THF-d5 | Prednisolone | Reductive deuteration with Rh/Al2O3 in CH3COOD | 74.46 | |

| THE-d5 | Prednisone | Reductive deuteration with Rh/Al2O3 in CH3COOD | 81.90 | |

| [9,11,12,12-2H4]cortisol (Cortisol-d4) | Cortisone | Hydrogen-deuterium exchange and reductive deuteration | d3: 21.2%, d4: 78.1%, d5: 0.74% |

Experimental Protocols

Synthesis of Multi-Deuterated Tetrahydrocortisol (THF-d5) via Reductive Deuteration

-

Starting Material: Prednisolone

-

Reagents: 5% Rhodium on alumina catalyst, deuterated acetic acid (CH3COOD), Deuterium gas (D2).

-

Procedure:

-

Dissolve prednisolone in CH3COOD.

-

Add the rhodium on alumina catalyst to the solution.

-

Carry out the reaction under a deuterium atmosphere.

-

Monitor the reaction progress until completion.

-

Isolate the product following workup and purification.

-

-

Characterization: The isotopic purity of the resulting THF-d5 can be determined by gas chromatography-mass spectrometry (GC-MS) of its methoxime-trimethylsilyl (MO-TMS) derivative.

Synthesis of [9,11,12,12-2H4]cortisol (Cortisol-d4)

-

Starting Material: Cortisone

-

Protection of C-17 Side Chain: Protect the dihydroxyacetone side chain of cortisone as a bismethylenedioxy (BMD) derivative.

-

Hydrogen-Deuterium Exchange:

-

Treat the cortisone-BMD with 6.5% NaOD in MeOD to exchange protons at specific positions with deuterium.

-

-

Protection of C-3 Carbonyl: Protect the C-3 carbonyl group as a semicarbazone.

-

Reductive Deuteration at C-11:

-

Reduce the 11-keto group with sodium borodeuteride (NaBD4) to introduce a deuterium atom at the 11β-position.

-

-

Removal of Exchangeable Deuterium and Deprotection:

-

Remove any exchangeable deuterium atoms by treating with 6.5% NaOH in MeOH.

-

Deprotect the protecting groups to yield the final product, cortisol-d4.

-

Visualizations

Synthetic Pathway for Multi-Deuterated Tetrahydrocortisol

References

- 1. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Physicochemical Properties of Hydrocortisone-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Hydrocortisone-d2, a deuterated analog of the glucocorticoid hormone hydrocortisone. The inclusion of deuterium atoms makes it a valuable tool, particularly as an internal standard for the precise quantification of hydrocortisone in biological samples using mass spectrometry.[1] Understanding its fundamental properties is crucial for its effective application in research and development. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to its non-deuterated counterpart, hydrocortisone.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. Data for the non-deuterated form (Hydrocortisone) are provided for reference and are expected to closely approximate the values for the deuterated compound.

| Property | Value | Source |

| IUPAC Name | (11β)-11,17,21-trihydroxy-pregn-4-ene-3,20-dione-1,2-d2 | [2] |

| Synonyms | Cortisol-d2 | [1] |

| CAS Number | 1257650-73-9 | [2][3] |

| Molecular Formula | C₂₁H₂₈D₂O₅ | N/A |

| Molecular Weight | ~364.48 g/mol (Calculated) | N/A |

| Melting Point | 212-220°C (with decomposition) (for Hydrocortisone) | |

| Boiling Point | Data not available | |

| pKa | 12.59 (for Hydrocortisone) | |

| Appearance | White crystalline powder (for Hydrocortisone) |

Solubility Profile

The solubility of a compound is critical for formulation development and experimental design. Hydrocortisone is characterized as being nearly insoluble in water. Detailed solubility data for hydrocortisone, which should closely mirror that of this compound, is presented below.

| Solvent | Solubility (at 25°C unless noted) | Source |

| Water | 0.28 mg/mL | |

| Ethanol | 15.0 mg/mL | |

| Methanol | 6.2 mg/mL | |

| DMSO | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Acetone | 9.3 mg/mL | |

| Chloroform | 1.6 mg/mL | |

| Propylene Glycol | 12.7 mg/mL | |

| Diethyl Ether | ~0.35 mg/mL |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections outline standard experimental protocols for determining key properties of corticosteroids like this compound.

Solubility Determination by Static Equilibrium Method

This protocol describes a common method for determining the solubility of a corticosteroid in various solvents at different temperatures.

-

Sample Preparation: An excess amount of the corticosteroid powder is added to a sealed vessel containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution).

-

Equilibration: The vessels are placed in a temperature-controlled agitator or dissolutor apparatus and are agitated at a constant rate (e.g., 100 rpm) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. For poorly soluble compounds, initial dispersion may be aided by brief sonication.

-

Sample Collection and Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved corticosteroid in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment is repeated at various temperatures to establish a temperature-dependent solubility profile.

pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule often have different UV-Vis absorption spectra.

-

Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12) are prepared with a constant ionic strength.

-

Stock Solution Preparation: A concentrated stock solution of the corticosteroid is prepared in a suitable solvent, such as methanol or ethanol.

-

Sample Preparation: A small, constant volume of the stock solution is added to a series of volumetric flasks, and each is diluted with a different pH buffer to create solutions of known concentration across the pH range.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum for each solution is recorded against a corresponding buffer blank. The wavelength of maximum absorbance difference between the ionized and non-ionized forms is identified.

-

Data Analysis: The absorbance at this selected wavelength is measured for all samples. A plot of absorbance versus pH is generated, which typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

Mechanism of Action: Glucocorticoid Signaling Pathway

Hydrocortisone exerts its anti-inflammatory and immunosuppressive effects primarily through the classic genomic signaling pathway. It functions by binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This pathway is fundamental to its therapeutic action.

Caption: The genomic signaling pathway of hydrocortisone.

References

In-Depth Technical Guide to the Isotopic Enrichment and Purity of Hydrocortisone-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Hydrocortisone-d2, a deuterated analog of the steroid hormone hydrocortisone (cortisol). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

This compound is a critical tool for enhancing the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response. The efficacy of a deuterated internal standard is directly dependent on its isotopic enrichment, isotopic stability, and chemical purity. This guide details the synthesis, quality control parameters, and analytical methodologies used to characterize this compound.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the hydrocortisone molecule through reductive deuteration or hydrogen-deuterium exchange reactions. A common method for producing Hydrocortisone-1,2-d2 (CAS 1257650-73-9) involves the use of deuterium gas and a catalyst. While specific protocols are often proprietary, a general workflow can be outlined.

Caption: General Synthesis Workflow for this compound.

Isotopic Enrichment and Purity Data

The quality of this compound is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for commercially available Hydrocortisone-1,2-d2.

Table 1: Isotopic Enrichment of Hydrocortisone-1,2-d2

| Parameter | Specification |

| Isotopic Purity | ≥ 98 atom % D |

| Isotopic Distribution | |

| d0 | ≤ 1.0% |

| d1 | ≤ 1.0% |

| d2 (Target) | ≥ 98.0% |

| d3+ | ≤ 0.5% |

Note: Data is compiled from typical supplier specifications for Hydrocortisone-1,2-d2 (CAS 1257650-73-9). The isotopic distribution is an illustrative example based on high-enrichment deuterated standards.

Table 2: Chemical Purity of Hydrocortisone-1,2-d2

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC-UV |

| Related Substances | ||

| Cortisone-d2 | Report Result | HPLC-UV/MS |

| Other Individual Impurities | ≤ 0.5% | HPLC-UV |

| Total Impurities | ≤ 2.0% | HPLC-UV |

| Residual Solvents | Per USP <467> | GC-FID/MS |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Note: Specifications are based on typical quality control standards for pharmaceutical reference materials.

Experimental Protocols for Quality Control

The following sections detail the methodologies for the analysis of the isotopic enrichment and chemical purity of this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines the determination of the isotopic distribution of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To quantify the relative abundance of d0, d1, d2, and other isotopic species.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

-

-

LC-HRMS Analysis:

-

Inject the sample into the LC-HRMS system.

-

Chromatographically separate the analyte from any potential interferences. A C18 reversed-phase column is commonly used.

-

Acquire full-scan mass spectra in positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of the expected isotopologues (d0, d1, d2, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopologues.

-

Caption: Workflow for Isotopic Enrichment Analysis by LC-MS.

Determination of Chemical Purity by HPLC-UV

This protocol describes the determination of the chemical purity of this compound and the quantification of related substance impurities using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Objective: To determine the purity of the this compound and quantify any chemical impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a standard solution of a certified Hydrocortisone reference standard.

-

Prepare a sample solution of this compound at a known concentration.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 242 nm

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak for this compound and any impurity peaks.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

-

Quantify specific impurities by comparing their peak areas to that of the reference standard.

-

Confirmation of Deuterium Position by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the deuterium labels.

Objective: To verify that the deuterium atoms are located at the C1 and C2 positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons at the C1 and C2 positions confirms successful deuteration at these sites.

-

Acquire a ²H NMR spectrum. The presence of signals in the deuterium spectrum at the chemical shifts corresponding to the C1 and C2 positions provides direct evidence of deuteration at these locations.

-

Caption: NMR Analysis for Deuterium Position Confirmation.

Conclusion

The quality of this compound is paramount for its effective use as an internal standard. A thorough characterization of its isotopic enrichment and chemical purity, using the analytical methodologies described in this guide, ensures the reliability and accuracy of quantitative bioanalytical assays. For critical applications, it is essential to obtain a Certificate of Analysis from the supplier that provides detailed information on these quality attributes.

Hydrocortisone-d2: A Technical Guide to Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydrocortisone-d2, a deuterated form of the essential steroid hormone hydrocortisone (cortisol). Isotope-labeled steroids are indispensable tools in modern biomedical and pharmaceutical research.[][2] Their use as internal standards in isotope dilution mass spectrometry is the gold standard for the quantitative analysis of endogenous steroids, offering unparalleled accuracy and specificity.[3] This document details the common deuterium labeling positions in this compound, provides in-depth experimental protocols for its synthesis and analysis, presents key quantitative data, and illustrates the associated biochemical pathways and analytical workflows.

Deuterium Labeling Position in this compound

The term "this compound" signifies that two hydrogen atoms in the hydrocortisone molecule have been replaced by deuterium. The precise location of these deuterium atoms can vary depending on the synthetic method. However, for the label to be useful as an internal standard, the deuterium atoms must be in chemically stable positions that do not undergo exchange during sample preparation or analysis.

Common synthetic strategies often target positions that are amenable to deuteration without compromising the core structure of the steroid. One feasible approach, adapted from methods used for related steroids like cortisone, involves the deuteration of a Δ(4,6)-dieneone intermediate.[4] This method typically results in the incorporation of deuterium at the C6 and C7 positions. Another method involves the selective deuteration of the 1,2-double bond of a dienone precursor.[5] For the purpose of this guide, we will consider this compound to be labeled at the C6 and C7 positions, as this represents a stable and synthetically accessible variant.

| Property | Hydrocortisone (Endogenous) | This compound (Proposed Structure) |

| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₈D₂O₅ |

| Average Molecular Mass | 362.46 g/mol | 364.47 g/mol |

| Monoisotopic Mass | 362.209324 g/mol | 364.221879 g/mol |

| Primary Application | Endogenous glucocorticoid hormone | Internal standard for quantitative mass spectrometry |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research setting. The following sections provide generalized protocols for synthesis and analysis.

Protocol for Synthesis of Deuterated Hydrocortisone

The synthesis of deuterated steroids can be achieved through various methods, including catalytic exchange reactions. The following is a generalized protocol for the preparation of deuterated hydrocortisone via reductive deuteration of a suitable precursor.

Objective: To introduce stable deuterium labels into the hydrocortisone backbone.

Materials:

-

Hydrocortisone precursor (e.g., a Δ(4,6)-dieneone derivative of hydrocortisone)

-

Deuterium gas (D₂)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

-

Deuterated solvent: Acetic acid-d4 (CD₃COOD) or Methanol-d4 (CD₃OD)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Precursor Preparation: The starting material, such as commercially available hydrocortisone, is first converted to a suitable precursor that can be selectively deuterated. For labeling at C6 and C7, this involves creating a 4,6-diene intermediate.

-

Reaction Setup: The precursor (1 equivalent) and the Rh/Al₂O₃ catalyst are added to a reaction vessel. The vessel is sealed and purged with an inert gas to remove air.

-

Solvent Addition: The deuterated solvent (e.g., CH₃COOD) is added to dissolve or suspend the precursor.

-

Deuteration: The inert atmosphere is replaced with deuterium gas (D₂), and the mixture is stirred vigorously. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography (silica gel) to isolate the desired this compound.

-

Characterization: The final product's identity and isotopic purity are confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Quantitative Analysis by LC-MS/MS

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for quantifying hydrocortisone in biological matrices.

Objective: To accurately measure the concentration of endogenous hydrocortisone in a biological sample (e.g., serum, plasma, urine).

Materials:

-

Biological sample (e.g., 100 µL serum)

-

This compound internal standard solution of known concentration

-

Protein Precipitation Solvent: Acetonitrile or Methanol, ice-cold

-

Liquid-Liquid Extraction (LLE) Solvent: Methyl tert-butyl ether (MTBE)

-

Reconstitution Solvent: 50:50 Methanol:Water with 0.1% formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation & LLE):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibrator, or quality control sample.

-

Spike the sample with a small volume (e.g., 10 µL) of the this compound internal standard solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE, vortex for 1 minute for liquid-liquid extraction, and centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters (see Table 2).

-

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both endogenous hydrocortisone and the this compound internal standard.

-

Calculate the peak area ratio (Analyte / Internal Standard).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol for Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is essential for confirming the exact position of deuterium incorporation.

Objective: To verify the position of the deuterium labels on the hydrocortisone molecule.

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Analysis:

-

Acquire a high-resolution proton (¹H) NMR spectrum.

-

Compare the spectrum to that of an unlabeled hydrocortisone standard.

-

The absence or significant reduction of a signal in the ¹H NMR spectrum of the deuterated compound, relative to the unlabeled standard, confirms the position of deuterium labeling. For example, for [6,7-²H]Hydrocortisone, the signals corresponding to the protons at the C6 and C7 positions would be absent.

-

-

²H NMR Analysis:

-

Acquire a deuterium (²H) NMR spectrum.

-

This spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment, further confirming the labeling positions.

-

Quantitative Data Presentation

The following tables summarize key data for the analysis of hydrocortisone using a deuterated internal standard.

| Parameter | Typical Condition |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient from low to high organic phase (Mobile Phase B) is typically used for optimal separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (HC) | Precursor Ion (m/z) 363.2 → Product Ion (m/z) 121.1 |

| MRM Transition (HC-d2) | Precursor Ion (m/z) 365.2 → Product Ion (m/z) 121.1 or 123.1 (depending on fragment) (Representative) |

Note: MRM transitions and collision energies must be optimized for the specific mass spectrometer being used.

| Performance Metric | Typical Value |

| Lower Limit of Quantitation (LLOQ) | 0.1 - 1.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Data represents typical performance characteristics and may vary based on the specific method and laboratory.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Caption: LC-MS/MS Analytical Workflow for Hydrocortisone.

Caption: Genomic Glucocorticoid Signaling Pathway.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 4 urinary C-18 oxygenated corticosteroids by stable isotope dilution mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Hydrocortisone-d2 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Hydrocortisone-d2, a deuterated analog of hydrocortisone, in various organic solvents commonly used in research and pharmaceutical development. Due to the limited availability of direct stability data for this compound, this guide leverages extensive data on the stability of its non-deuterated counterpart, hydrocortisone, and incorporates the principles of the kinetic isotope effect. Deuterated compounds, owing to the stronger carbon-deuterium bond, generally exhibit greater metabolic and chemical stability.[1] This guide outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

General Stability and the Kinetic Isotope Effect

The stability of this compound in solution is influenced by several factors, including the choice of solvent, storage temperature, pH, and exposure to light.[1] While specific long-term stability studies on this compound are not extensively published, the stability of hydrocortisone has been well-documented and serves as a reliable surrogate for estimating the stability of its deuterated analog.[1]

The presence of deuterium atoms at specific positions in the this compound molecule enhances its chemical stability due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic cleavage. Consequently, this compound is expected to have a longer half-life and greater stability compared to unlabeled hydrocortisone.

Solubility and Recommended Solvents

Hydrocortisone is soluble in a range of organic solvents. The solubility in common laboratory solvents is approximately:

-

Dimethylformamide (DMF): ~30 mg/mL

-

Dimethyl sulfoxide (DMSO): ~20 mg/mL

-

Ethanol: ~15 mg/mL

-

Methanol: ~6.2 mg/mL

For creating stock solutions, solvents such as ethanol, DMSO, and DMF are suitable. It is recommended to prepare stock solutions in an inert gas atmosphere to minimize oxidation. Aqueous solutions of hydrocortisone are sparingly soluble and not recommended for storage for more than one day.

Quantitative Stability Data (Based on Hydrocortisone)

The following tables summarize the stability of hydrocortisone and its derivatives in different conditions. This data can be used as a conservative estimate for the stability of this compound, which is expected to be more stable.

Table 1: Stability of Hydrocortisone Succinate Oral Solution (1 mg/mL)

| pH | Storage Temperature | Duration | Remaining Concentration (%) |

| 5.5 | 3-7°C (Refrigerated) | 14 days | ≥ 92% |

| 6.5 | 3-7°C (Refrigerated) | 14 days | ≥ 92% |

| 7.4 | 3-7°C (Refrigerated) | 14 days | ≥ 92% |

| 5.5 | 20-22°C (Ambient) | > 1 day | Rapid Degradation |

| 6.5 | 20-22°C (Ambient) | > 1 day | Rapid Degradation |

| 7.4 | 20-22°C (Ambient) | > 1 day | Rapid Degradation |

| 5.5 | 29-31°C (High Temp) | > 1 day | Rapid Degradation |

| 6.5 | 29-31°C (High Temp) | > 1 day | Rapid Degradation |

| 7.4 | 29-31°C (High Temp) | > 1 day | Rapid Degradation |

Table 2: Stability of Compounded Hydrocortisone 2% Cream in VersaPro™ Base

| Storage Temperature | Duration | Remaining Potency (%) |

| Room Temperature | 30 days | > 95% |

| 4°C | 30 days | > 95% |

| Room Temperature | 60 days | > 95% |

| 4°C | 60 days | > 95% |

Potential Degradation Pathways

Hydrocortisone can degrade through several pathways, primarily oxidation and hydrolysis. The primary degradation mechanism for many corticosteroids involves oxidation. Potential degradation products of hydrocortisone include its corresponding 21-aldehyde and cortisone analogs. Forced degradation studies on hydrocortisone have identified several degradation products formed under acidic, alkaline, and oxidative stress conditions.

Experimental Protocols

Long-Term Stability Study Protocol

This protocol outlines a general procedure for assessing the long-term stability of this compound in a specific solvent.

-

Sample Preparation: Prepare multiple identical samples of this compound in the desired solvent and at a known concentration. Use amber glass or low-adsorption polypropylene vials to protect from light and prevent adsorption.

-

Initial Analysis (Time 0): Immediately after preparation, analyze a subset of the samples to determine the initial concentration. This serves as the baseline. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.

-

Storage: Store the remaining samples under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C, 25°C), protected from light. For solid this compound, storage at -20°C in a tightly sealed container is recommended. For solutions, it is advisable to aliquot and freeze them at -20°C or below for long-term storage.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage condition.

-

Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the same analytical method as for the initial analysis.

-

Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration. Stability is often defined as retaining at least 90-95% of the initial concentration.

Freeze-Thaw Stability Study Protocol

This protocol is designed to evaluate the stability of this compound solutions when subjected to repeated freezing and thawing cycles.

-

Sample Preparation: Prepare a bulk solution of this compound in the desired solvent and aliquot it into multiple single-use vials.

-

Initial Freeze: Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C).

-

Freeze-Thaw Cycles:

-

Cycle 1: Thaw one set of aliquots completely at room temperature, and then refreeze them.

-

Cycle 2: Thaw a second set of aliquots, refreeze, thaw again, and then refreeze.

-

Continue this process for the desired number of cycles (typically 3-5).

-

-

Analysis: After the final thaw of all sets, analyze the samples from each freeze-thaw cycle, along with a control sample that was not subjected to any freeze-thaw cycles (only one initial freeze and thaw), using a validated analytical method.

-

Data Evaluation: Compare the concentration and purity of this compound in the cycled samples to the control sample. It is generally recommended to avoid repeated freeze-thaw cycles for analytical standards by aliquoting solutions before freezing.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for a long-term stability study of this compound.

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for forced degradation studies of this compound.

Conclusion

While direct quantitative stability data for this compound in various solvents is limited, a conservative approach based on the stability of hydrocortisone provides a solid foundation for its handling and storage. The inherent stability of deuterated compounds suggests that this compound is more robust than its non-deuterated counterpart. For critical applications, it is imperative to perform in-house stability studies using the detailed protocols provided in this guide to ensure the integrity of the analytical standard and the accuracy of experimental results. Proper storage, including protection from light and the use of appropriate temperatures, is crucial for maintaining the stability of this compound solutions.

References

The Role of Hydrocortisone-d2 as an Internal Standard in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of hydrocortisone-d2 as an internal standard in quantitative mass spectrometry assays. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods for hydrocortisone (cortisol) quantification.

Core Principles: The Mechanism of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, such as this compound, are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][2] They are considered the gold standard for quantitative bioanalysis.[1]

The fundamental principle behind using this compound is its near-identical physicochemical properties to the unlabeled, endogenous hydrocortisone. This chemical similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, this compound can be distinguished from hydrocortisone by the mass spectrometer based on their mass-to-charge ratios (m/z). This allows for the precise calculation of the analyte concentration by comparing the peak area ratio of the analyte to the internal standard.

The use of a stable isotope-labeled internal standard like this compound significantly mitigates matrix effects, which are a common source of variability in bioanalytical methods. Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate and precise measurement.

References

The Gold Standard: A Technical Guide to the Rationale and Use of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the demanding fields of pharmaceutical development, clinical diagnostics, and metabolomics, the pursuit of the highest accuracy and precision is not just an academic exercise—it is a prerequisite for success. The inherent variability in complex biological matrices, coupled with the multi-step nature of sample preparation and analysis, presents significant challenges to obtaining reliable and reproducible data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally established themselves as the "gold standard".[1][2]

This in-depth technical guide elucidates the core rationale for using deuterated standards in mass spectrometry. It provides a comprehensive overview of the underlying principles, practical applications, detailed experimental protocols, and a quantitative comparison of their performance against other internal standard strategies.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle governing the use of deuterated standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at the earliest possible stage of the workflow.[2] This deuterated standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium.[2]

Because the deuterated internal standard and the analyte possess nearly identical physicochemical properties, they behave almost identically during every subsequent step of the analytical process. This includes extraction, derivatization, chromatography, and ionization.[3] Consequently, any loss of sample during preparation, or any fluctuation in instrument response (such as ion suppression or enhancement in the mass spectrometer's ion source), will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the mass spectrometer's response for the analyte to that of the deuterated internal standard, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.

Advantages of Deuterated Standards Over Non-Deuterated Alternatives

While other types of internal standards, such as structural analogs (non-deuterated compounds with similar chemical structures), are sometimes used, deuterated standards offer several distinct advantages that make them the superior choice for most applications. The consensus in the scientific community is that stable isotope-labeled internal standards, including deuterated ones, generally provide superior assay performance compared to structural analogues.

Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the sample matrix, are a major source of variability in LC-MS/MS analysis. Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective correction. Structural analogs, however, often have different retention times and may not experience the same degree of ion suppression or enhancement, leading to inaccurate quantification.

Compensation for Extraction and Recovery Variability

Losses during sample preparation are another significant source of error. The near-identical chemical properties of a deuterated standard ensure that its extraction recovery from the sample matrix closely mirrors that of the analyte. This is particularly crucial when dealing with complex matrices or multi-step extraction procedures where recovery can be variable.

Quantitative Performance Comparison

The theoretical advantages of deuterated internal standards are borne out by empirical data. The following table summarizes representative data from studies comparing the performance of deuterated internal standards to structural analog internal standards for the quantification of a drug in human plasma.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +9.5% |

| Precision (% CV) | ≤ 4.5% | ≤ 11.2% |

| Matrix Effect (% CV) | 3.2% | 14.8% |

| Data is illustrative and based on findings from multiple comparative studies. |

As the data clearly indicates, the use of a deuterated internal standard results in significantly improved accuracy, precision, and more effective compensation for matrix effects compared to a structural analog.

Experimental Protocols

The successful implementation of deuterated internal standards requires careful planning and execution of the experimental workflow. The following provides a detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust and reproducible signal in the mass spectrometer when added to the samples. This concentration should be kept consistent across all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for the analysis of small molecules in biological fluids such as plasma or serum.

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for a wide range of small molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is necessary to elute the analyte and internal standard with good peak shape and resolution from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.

-

Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions into the mass spectrometer.

-

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

Caption: Principle of co-elution and correction for matrix-induced signal suppression.

Caption: The Kinetic Isotope Effect (KIE) and its potential impact on analysis.

Considerations and Limitations

While deuterated internal standards are powerful tools, their use is not without considerations.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can lead to a slower rate of reaction for deuterated compounds in metabolic pathways, a phenomenon known as the kinetic isotope effect. In some cases, this can result in a slight chromatographic separation of the analyte and the deuterated standard, which could lead to them experiencing different degrees of matrix effects. Therefore, it is crucial to verify co-elution during method development.

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of any residual unlabeled analyte, which could lead to an overestimation of the analyte's concentration.

-

Position of Deuteration: The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium exchange with the solvent or during the analytical process. Such exchange can lead to a loss of the mass difference between the analyte and the standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, enabling the highest levels of accuracy, precision, and robustness. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. While careful consideration of potential limitations such as the kinetic isotope effect is necessary, the well-documented superior performance of deuterated standards over their non-deuterated counterparts solidifies their position as the gold standard for demanding quantitative applications in research, clinical diagnostics, and drug development.

References

In Vitro Metabolic Fate of Hydrocortisone-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic fate of Hydrocortisone-d2. It is designed to assist researchers, scientists, and drug development professionals in understanding and investigating the metabolism of this deuterated steroid. This document details the primary metabolic pathways, presents quantitative data from in vitro studies with its non-deuterated counterpart, outlines detailed experimental protocols, and provides visualizations of key processes.

Introduction

Hydrocortisone, a synthetic glucocorticoid identical to endogenous cortisol, is widely used for its anti-inflammatory and immunosuppressive properties. The use of isotopically labeled compounds, such as this compound, is crucial in drug metabolism studies. Deuterium labeling provides a valuable tool for distinguishing the administered compound and its metabolites from their endogenous counterparts, enabling precise pharmacokinetic and metabolic profiling. Understanding the in vitro metabolic fate of this compound is essential for predicting its in vivo behavior, assessing potential drug-drug interactions, and ensuring its safe and effective development.

The primary site of hydrocortisone metabolism is the liver, where it undergoes extensive biotransformation through Phase I and Phase II reactions. Phase I reactions involve oxidation and reduction, primarily mediated by cytochrome P450 (CYP) enzymes and carbonyl reductases. Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. This guide will focus on the in vitro systems used to model this hepatic metabolism, with a particular emphasis on human liver microsomes (HLM) and cytosol.

Metabolic Pathways of this compound

The metabolic pathways of this compound are expected to be identical to those of hydrocortisone. The principal transformations involve oxidation of the 11β-hydroxyl group, reduction of the A-ring, and hydroxylation at various positions.

Phase I Metabolism:

-

Oxidation: The reversible conversion of hydrocortisone to cortisone is a major metabolic pathway catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD). In vitro, this is primarily observed in liver microsomes.

-

Reduction: The A-ring of hydrocortisone is reduced by 5α- and 5β-reductases, followed by reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenases, leading to the formation of tetrahydrocortisols (THF) and allo-tetrahydrocortisols (allo-THF). These reactions predominantly occur in the liver cytosol.[1][2]

-

Hydroxylation: Cytochrome P450 enzymes, particularly CYP3A4, are responsible for the hydroxylation of hydrocortisone. The major hydroxylation product is 6β-hydroxycortisol.[1] Other minor hydroxylated metabolites, such as 6α-hydroxycortisol and 20-dihydrocortisols, have also been identified in vitro.[1]

Phase II Metabolism:

Following Phase I metabolism, the resulting metabolites, as well as the parent drug, can undergo conjugation reactions. The most common conjugation is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form more polar and readily excretable glucuronide conjugates.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Quantitative Data on In Vitro Metabolism

The following tables summarize quantitative data on the in vitro metabolism of hydrocortisone in human liver subcellular fractions. Disclaimer: This data is for non-deuterated hydrocortisone. The metabolic rates for this compound may differ due to the kinetic isotope effect.

Table 1: Kinetic Parameters for Hydrocortisone Metabolism in Human Liver Microsomes (HLM)

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 6β-Hydroxylation | CYP3A4 | 15.2 ± 2.1 | 6.43 ± 0.45 | [2] |

| 11β-Dehydrogenation (to Cortisone) | 11β-HSD | - | - | - |

Table 2: Formation of Hydrocortisone Metabolites in Human Liver Microsomes and Cytosol

| In Vitro System | Metabolite | Percentage of Total Metabolites (%) | Reference |

| Microsomes | 6β-Hydroxycortisol | 2.8 - 31.7 | |

| Microsomes | Cortisone | Major Metabolite | |

| Microsomes | 3α,5β-Tetrahydrocortisone (THE) | Major Metabolite | |

| Microsomes | 6α-Hydroxycortisol | Detected | |

| Microsomes | 20β-Dihydroxycortisol | Detected | |

| Microsomes | 20β-Dihydroxycortisone | Detected | |

| Microsomes | 6β-Hydroxycortisone | Detected in 5 of 6 livers | |

| Microsomes | 3α,5β-Tetrahydrocortisol (THF) | Detected in 4 of 6 livers | |

| Cytosol | 3α,5β-Tetrahydrocortisol (THF) | Major Metabolite | |

| Cytosol | 3α,5β-Tetrahydrocortisone (THE) | Minor Metabolite |

Note: The percentages can show considerable inter-individual variability.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes and cytosol.

Incubation with Human Liver Microsomes (for Phase I Oxidation)

Objective: To determine the formation of oxidative metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-warm the phosphate buffer, MgCl₂, and HLM suspension to 37°C for approximately 5 minutes.

-

Add the this compound solution to the pre-warmed mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Typical Incubation Conditions:

| Parameter | Value |

| This compound Concentration | 1 - 50 µM |

| HLM Protein Concentration | 0.5 - 1.0 mg/mL |

| NADPH Regenerating System | 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH |

| MgCl₂ Concentration | 5 - 10 mM |

| Incubation Temperature | 37°C |

| Incubation Volume | 0.2 - 0.5 mL |

Incubation with Human Liver Cytosol (for Phase I Reduction)

Objective: To determine the formation of reductive metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver cytosol

-

NADPH

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/water bath (37°C)

Procedure:

-

Follow steps 1 and 2 as described in the microsomal incubation protocol, substituting HLM with human liver cytosol.

-

Add the this compound solution to the pre-warmed mixture.

-

Initiate the metabolic reaction by adding NADPH.

-

Follow steps 5 through 8 as described in the microsomal incubation protocol.

Typical Incubation Conditions:

| Parameter | Value |

| This compound Concentration | 1 - 50 µM |

| Cytosol Protein Concentration | 1.0 - 3.0 mg/mL |

| NADPH Concentration | 1 mM |

| Incubation Temperature | 37°C |

| Incubation Volume | 0.2 - 0.5 mL |

LC-MS/MS Analysis of Metabolites

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Chromatographic Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute all compounds of interest.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Column Temperature: 30 - 40°C

General Mass Spectrometric Conditions (to be optimized):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and each of its expected metabolites need to be determined by direct infusion of standards, if available. The table below provides the calculated exact masses for the parent compound and major metabolites.

Table 3: Calculated Exact Masses of this compound and its Major Metabolites

| Compound | Molecular Formula | Exact Mass [M+H]⁺ |

| This compound | C₂₁H₂₈D₂O₅ | 365.2244 |

| Cortisone-d2 | C₂₁H₂₆D₂O₅ | 363.2087 |

| 6β-Hydroxythis compound | C₂₁H₂₈D₂O₆ | 381.2193 |

| Tetrahydrocortisol-d2 | C₂₁H₃₂D₂O₅ | 369.2557 |

| Tetrathis compound | C₂₁H₃₀D₂O₅ | 367.2400 |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and logical relationships in the study of this compound in vitro metabolism.

Conclusion

This technical guide provides a foundational understanding of the in vitro metabolic fate of this compound. The primary metabolic pathways involve oxidation to Cortisone-d2, reduction to tetrahydro-metabolites, and hydroxylation, predominantly by CYP3A4. While specific quantitative data for the deuterated analog is limited, the provided data for hydrocortisone serves as a valuable surrogate for initial experimental design. The detailed protocols and visualizations offer practical guidance for researchers to design and execute robust in vitro metabolism studies. Further investigation is warranted to elucidate the potential kinetic isotope effects of deuterium substitution on the rate and extent of this compound metabolism. Such studies will provide a more precise understanding of its disposition and contribute to its development as a valuable tool in clinical and research settings.

References

A Technical Guide to the Commercial Sources and Applications of Hydrocortisone-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Hydrocortisone-d2, its principal applications in research and development, and detailed methodologies for its use. This document is intended to serve as a valuable resource for scientists utilizing deuterated hydrocortisone as an internal standard in quantitative analyses and for those studying glucocorticoid signaling pathways.

Introduction to this compound

This compound (Cortisol-d2) is a stable isotope-labeled version of hydrocortisone, a primary glucocorticoid hormone. In this compound, two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically and biologically equivalent to its unlabeled counterpart but possesses a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based quantitative assays, where it serves as an ideal internal standard.[1] The use of deuterated internal standards like this compound significantly enhances the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and ionization efficiency.[2]

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The product is typically intended for research use only. While specific product details and availability may vary, the following table summarizes information from prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific data on purity and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| MedChemExpress | This compound (Cortisol-d2) | 1257650-73-9 | C₂₁H₂₈D₂O₅ | Labeled as the deuterium labeled Hydrocortisone.[1][3][4] |

| TLC Pharmaceutical Standards | Cortisone-d2 (Hydrocortisone EP Impurity B-d2) | 2687960-86-5 | C₂₁H₂₆D₂O₅ | Listed as an impurity of Hydrocortisone. |

| LGC Standards | Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) | Not specified | Not specified | A more heavily deuterated version is also available. |

| ChemBK | This compound | 1257650-73-9 | C₂₁H₃₀O₅ | Lists the compound with its chemical name Pregn-4-ene-3,20-dione-1,2-d2, 11,17,21-trihydroxy-, (11β)-. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of hydrocortisone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial in various research areas, including:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of hydrocortisone and other corticosteroids.

-

Clinical Research: For the precise measurement of endogenous hydrocortisone levels in plasma, serum, urine, and saliva to study adrenal function and stress responses.

-

Drug Metabolism Studies: To investigate the metabolic pathways of hydrocortisone and the influence of other drugs on its metabolism.

-

Anti-doping Control: For the detection and quantification of synthetic glucocorticoids.

Experimental Protocols

The following section provides a detailed methodology for the quantification of hydrocortisone in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Hydrocortisone analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (or other biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation (Solid-Phase Extraction)

A robust sample preparation is essential to remove interfering substances from the biological matrix.

-

Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Protein Precipitation: Add 300 µL of cold acetonitrile or methanol to the plasma sample to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the hydrocortisone and this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The separation and detection of hydrocortisone and its deuterated internal standard are achieved using LC-MS/MS.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both hydrocortisone and this compound. These transitions should be optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrocortisone | 363.2 | 121.1 |

| This compound | 365.2 | 123.1 |

Note: The exact m/z values for this compound will depend on the deuteration pattern.

Signaling Pathway and Experimental Workflow Diagrams

Glucocorticoid Receptor Signaling Pathway

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Caption: Classical genomic signaling pathway of glucocorticoids.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the key steps in the quantification of hydrocortisone using a deuterated internal standard.

Caption: Experimental workflow for hydrocortisone quantification.

Conclusion

This compound is an indispensable tool for researchers in endocrinology, pharmacology, and clinical chemistry. Its primary role as an internal standard in LC-MS/MS methods enables the development of highly accurate, precise, and robust assays for the quantification of hydrocortisone in complex biological matrices. This technical guide provides a foundational understanding of the commercial sources, key applications, and detailed experimental protocols to facilitate the effective use of this compound in a research setting.

References

Methodological & Application

Application Notes: Quantitative Analysis of Hydrocortisone in Human Plasma by LC-MS/MS using Hydrocortisone-d2 as an Internal Standard

Introduction

Hydrocortisone (Cortisol) is a glucocorticoid steroid hormone produced by the adrenal gland. Its quantitative analysis in biological matrices is crucial for the diagnosis and management of various endocrine disorders, including Cushing's syndrome and Addison's disease. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hydrocortisone in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydrocortisone-d2, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Methodology

The analytical workflow involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Diagram

Caption: Overall workflow for the LC-MS/MS analysis of hydrocortisone.

Protocols

1. Sample Preparation: Protein Precipitation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions

The following are typical LC parameters and may require optimization based on the specific system.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute. |

3. Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for detection. The following are proposed Multiple Reaction Monitoring (MRM) transitions and should be optimized for the specific instrument.

Ionization Mode: Electrospray Ionization (ESI), Positive

Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| Hydrocortisone | 363.2 | 121.1 | Quantifier |

| Hydrocortisone | 363.2 | 327.2 | Qualifier |

| This compound | 365.2 | 121.1 | Quantifier |

| This compound | 365.2 | 329.2 | Qualifier |

Note: The proposed MRM transitions for this compound are based on the molecular weight of hydrocortisone (362.46 g/mol ) plus two deuterium atoms, and its known fragmentation pattern. The precursor ion [M+H]+ for this compound is expected to be at m/z 365.2. The product ions are based on characteristic fragments of the hydrocortisone structure, with the qualifier ion reflecting the deuterated portion. These transitions must be experimentally verified and optimized for collision energy on the user's specific mass spectrometer.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | < 15% | < 15% | 85-115% |

| Medium | 150 | < 15% | < 15% | 85-115% |

| High | 800 | < 15% | < 15% | 85-115% |

Signaling Pathway and Logical Relationships

Quantification Logic Diagram

The use of a stable isotope-labeled internal standard is central to the accuracy of this method. The following diagram illustrates the logical relationship for quantification.

Caption: Logic for quantification using an internal standard.

This detailed application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable LC-MS/MS method for the quantification of hydrocortisone in human plasma using this compound as an internal standard. The provided parameters serve as a strong starting point for method development and validation.

Application Notes and Protocols for the Quantitative Analysis of Hydrocortisone Using Hydrocortisone-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of hydrocortisone (cortisol), a primary glucocorticoid hormone, is crucial in numerous fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays which can be prone to cross-reactivity.[1] The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d2, is essential for precise and accurate quantification. This internal standard co-elutes with the endogenous hydrocortisone, compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby mitigating matrix effects and improving data reliability.[2][3]

This document provides detailed protocols for the quantitative analysis of hydrocortisone in biological matrices, specifically plasma and urine, using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

The general experimental workflow for the quantitative analysis of hydrocortisone using a deuterated internal standard is depicted below.

Caption: General experimental workflow for hydrocortisone quantification.

Experimental Protocols

Sample Preparation

Accurate sample preparation is critical for removing interferences and ensuring reproducible results. Below are three common methods.

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum [4][5]

-

To 100 µL of plasma, serum, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of an extraction solvent such as methyl tert-butyl ether (MTBE) and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

b) Solid-Phase Extraction (SPE) for Urine

-

To 0.5 mL of urine, add the this compound internal standard.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-